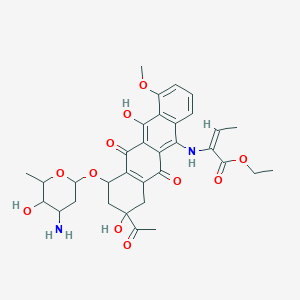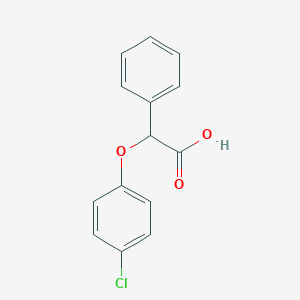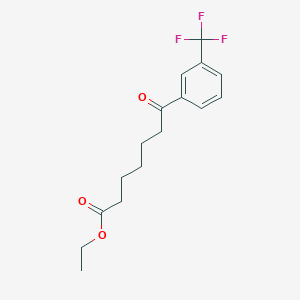![molecular formula C8H9ClO B055242 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 124809-40-1](/img/structure/B55242.png)
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as campholenic aldehyde and is synthesized through a specific process that involves the use of several chemicals. In 2.0]heptan-6-one.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral effects by inhibiting the growth and replication of microorganisms. The compound may also interact with specific enzymes or proteins in the microorganisms, leading to their inactivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one are not well documented. However, studies have shown that the compound exhibits low toxicity and does not cause significant harm to living organisms. The compound has been found to be relatively stable under various conditions, making it a potential candidate for use in various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is its potential use in various scientific research applications. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, the compound exhibits low toxicity and does not cause significant harm to living organisms. However, one of the main limitations of the compound is its limited solubility in water, which may affect its use in certain applications.
Future Directions
There are several future directions for the research and development of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. One potential direction is the further exploration of the compound's antibacterial, antifungal, and antiviral properties. The compound may be used as a potential candidate for the development of new drugs to treat various infectious diseases. Additionally, the compound may be used in the synthesis of various organic compounds, including natural products and pharmaceutical intermediates. Further research may also be conducted to explore the compound's potential use in material science and other scientific applications.
Conclusion:
In conclusion, 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a complex process that involves the use of several chemicals. The compound exhibits antibacterial, antifungal, and antiviral properties and has been used in the synthesis of various organic compounds. The compound exhibits low toxicity and does not cause significant harm to living organisms. Further research may be conducted to explore the compound's potential use in various scientific applications.
Synthesis Methods
The synthesis of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one involves a complex process that requires the use of several chemicals. The starting material for the synthesis is campholenic acid, which is then converted to campholenic anhydride through the use of acetic anhydride and sulfuric acid. The campholenic anhydride is then treated with chlorine gas to form 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. The final product is purified through a series of processes, including recrystallization and distillation.
Scientific Research Applications
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. The compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been used in the synthesis of various organic compounds, including pharmaceutical intermediates and natural products.
properties
CAS RN |
124809-40-1 |
|---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-4-methylidenebicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H9ClO/c1-5-2-3-6-4-7(10)8(5,6)9/h6H,1-4H2 |
InChI Key |
RSEPAIZITXAKDT-UHFFFAOYSA-N |
SMILES |
C=C1CCC2C1(C(=O)C2)Cl |
Canonical SMILES |
C=C1CCC2C1(C(=O)C2)Cl |
synonyms |
Bicyclo[3.2.0]heptan-6-one, 5-chloro-4-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



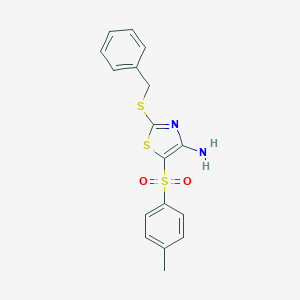


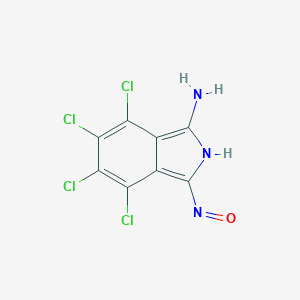
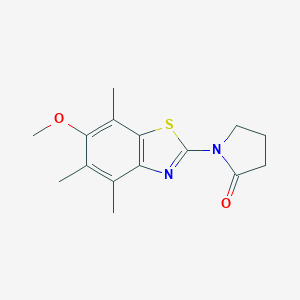
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
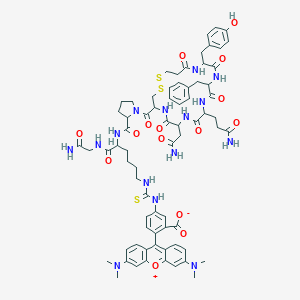
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)

